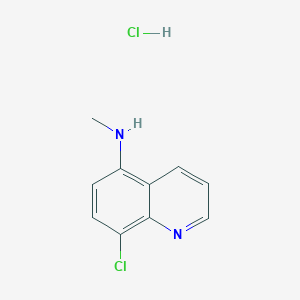

8-Chloro-N-methylquinolin-5-amine;hydrochloride

Description

8-Chloro-N-methylquinolin-5-amine hydrochloride is a secondary amine derivative of quinoline, featuring a chlorine substituent at the 8-position and a methylamine group at the 5-position. This compound is utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

8-chloro-N-methylquinolin-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2.ClH/c1-12-9-5-4-8(11)10-7(9)3-2-6-13-10;/h2-6,12H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOYIIDEVNBMDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C=CC=NC2=C(C=C1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Skraup synthesis, Friedländer synthesis, and Biltz synthesis. These methods involve the reaction of aniline derivatives with glycerol, hydrochloric acid, and other reagents under specific conditions to form the quinoline core.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The production process may also involve purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-N-methylquinolin-5-amine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further modified for specific applications.

Scientific Research Applications

8-chloro-N-methylquinolin-5-aminehydrochloride, also known as C10H10Cl2N2, is a chemical compound that belongs to the quinoline family . It is explored in various scientific and industrial applications due to its unique properties.

Scientific Research Applications

8-chloro-N-methylquinoline-5-carboxamide, a related compound, has a wide range of applications in scientific research:

- Chemistry It serves as a building block in synthesizing more complex quinoline derivatives.

- Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored as a potential therapeutic agent due to its biological activities.

- Industry It is utilized in developing new materials and chemical processes.

Nitrogen-containing heterocycles

Nitrogen-containing heterocycles, such as quinolines, are significant in therapeutic applications because the nitrogen atom can easily form hydrogen bonds with biological targets . Many nitrogen-containing heterocyclic compounds exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antimalarial, anti-tubercular, anti-microbial, and antidiabetic activities .

Quinoline Derivatives as Drug Candidates

Mechanism of Action

The mechanism by which 8-Chloro-N-methylquinolin-5-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor antagonist, or modulator, depending on its specific application. The exact mechanism can vary based on the derivative and the biological system in which it is used.

Comparison with Similar Compounds

Structural Similarities and Differences

The following quinoline derivatives share structural motifs with 8-chloro-N-methylquinolin-5-amine hydrochloride, differing in substituent type, position, or additional functional groups:

Key Observations :

- Substituent Position: The placement of functional groups significantly impacts molecular interactions.

- Bulkiness: Derivatives like 6-methoxy-N-[3-(piperidin-4-yl)propyl]quinolin-8-amine HCl incorporate extended alkyl chains, which may improve membrane permeability but reduce solubility .

Biological Activity

8-Chloro-N-methylquinolin-5-amine;hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound belongs to the quinoline class of compounds, characterized by a fused benzene and pyridine ring structure. The presence of the chlorine atom at the 8-position and a methyl group at the nitrogen atom significantly influences its biological properties.

While the precise mechanism of action of this compound is not fully elucidated, compounds with similar structures have demonstrated various biological activities:

- Antimicrobial Activity : It is hypothesized that quinoline derivatives can interact with microbial DNA or inhibit essential enzymes, leading to microbial cell death .

- Anticancer Properties : Some studies suggest that quinoline derivatives may induce cell cycle arrest and apoptosis in cancer cells through mechanisms such as inhibition of tubulin polymerization and interference with signaling pathways like PI3K/Akt/mTOR .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted that derivatives of 8-hydroxyquinoline (a related compound) displayed significant antibacterial activity against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The hybrid compounds showed enhanced potency compared to standard antibiotics .

- Anticancer Activity : Research indicates that quinoline derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. Although specific studies on this compound are scarce, its structural similarities suggest potential effectiveness in cancer treatment .

- Neuroprotective Properties : Some derivatives have been studied for their neuroprotective effects, particularly in Alzheimer's disease models, where they demonstrated inhibition of amyloid-beta aggregation and cholinesterase activity .

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to explore:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in real biological systems.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.